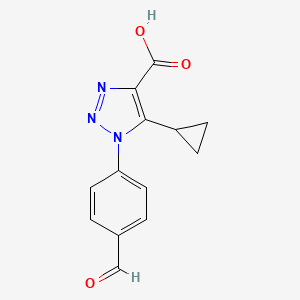
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid, also known as CCT251545, is a chemical compound that belongs to the class of triazole carboxylic acids. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. The compound has shown promising results in preclinical studies as a potent inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a crucial role in DNA damage response and cell cycle regulation.
Mechanism of Action
CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. It is activated in response to DNA damage and regulates the cell cycle by delaying the entry into mitosis until the DNA damage is repaired. 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid binds to the ATP-binding site of CHK1 and inhibits its activity, leading to the accumulation of DNA damage and cell cycle arrest. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound induces DNA damage and cell cycle arrest, leading to apoptosis of cancer cells. Additionally, 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid is its high potency and selectivity for CHK1 inhibition. This makes it a valuable tool for studying the role of CHK1 in cancer biology and for developing new cancer therapies. However, one of the limitations of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid in different types of cancer. Finally, the potential of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid as a combination therapy with other chemotherapeutic agents should be explored to maximize its antitumor activity.
Synthesis Methods
The synthesis of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid involves a multistep process that starts with the formation of a key intermediate compound, 4-(4-bromophenyl)-1-cyclopropyl-1H-1,2,3-triazole. This intermediate is then subjected to a series of reactions, including formylation, reduction, and carboxylation, to yield the final product. The synthesis of 5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been optimized to achieve high yields and purity, making it suitable for further studies.
Scientific Research Applications
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. Its mechanism of action involves the inhibition of CHK1, which leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cancer cell death.
properties
IUPAC Name |
5-cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-7-8-1-5-10(6-2-8)16-12(9-3-4-9)11(13(18)19)14-15-16/h1-2,5-7,9H,3-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIRDWIBHBNJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=C(C=C3)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-1-(4-formylphenyl)triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

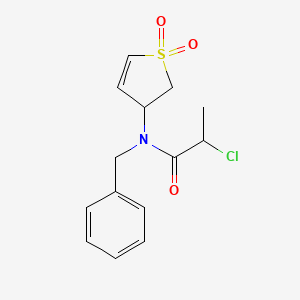
![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
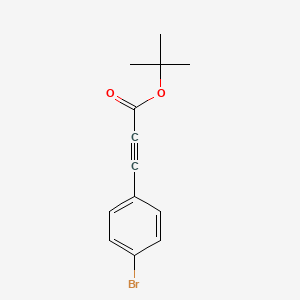
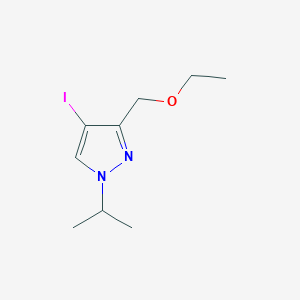
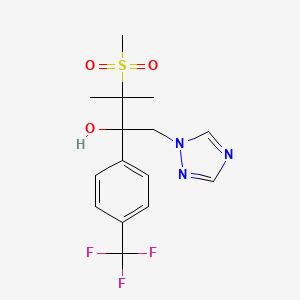
![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
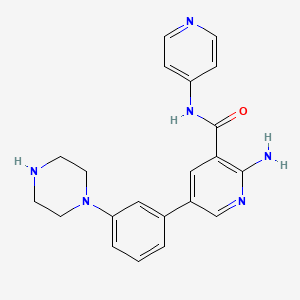
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
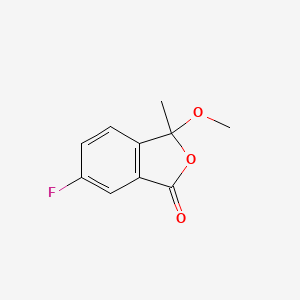
![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)
![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528659.png)